5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound, also known as MPP, has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes. Additionally, this compound has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of tumor cells, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is that it has been shown to be relatively stable and easy to handle. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is that it is a relatively new compound, and there is still much that is not known about its properties and potential side effects.
Future Directions
There are several future directions for the research and development of 5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, there is a need for further research into the mechanism of action of this compound, as well as its potential side effects and toxicity profile. Finally, there is a need for clinical trials to evaluate the efficacy and safety of this compound in humans.
Synthesis Methods
The synthesis of 5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that begins with the preparation of the pyridine ring. This is followed by the introduction of the morpholine and phenyl groups, which are then coupled with the pyrimidine ring to form the final product. The synthesis of this compound is a complex process that requires a high degree of skill and expertise.
Scientific Research Applications
5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess a range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. These properties make it a promising candidate for the treatment of various diseases, such as cancer, arthritis, and cardiovascular disease.
properties
IUPAC Name |
5-[4-(3-methylbutoxy)phenyl]-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15(2)8-12-29-17-5-3-16(4-6-17)18-7-9-23-20-19(18)21(27)25-22(24-20)26-10-13-28-14-11-26/h3-7,9,15H,8,10-14H2,1-2H3,(H,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVCJSHDXYVCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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